molecular formula C10H8BrNO2 B1381330 3-Bromo-4-(oxetan-3-yloxy)-benzonitrile CAS No. 1597102-67-4

3-Bromo-4-(oxetan-3-yloxy)-benzonitrile

Cat. No. B1381330
M. Wt: 254.08 g/mol
InChI Key: ZBWWTQIMLACARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic chemical name, its molecular formula, and its structure, including the arrangement of atoms and bonds.



Synthesis Analysis

This would involve a detailed explanation of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound can undergo, including the reactants, products, and mechanisms of these reactions.



Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Scientific Field : Organic Chemistry .
    • Application Summary : This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . While not directly involving “3-Bromo-4-(oxetan-3-yloxy)-benzonitrile”, it’s a related field of study as boronic esters are valuable building blocks in organic synthesis .
    • Methods and Procedures : The study reports a radical approach to catalytic protodeboronation . Specific experimental procedures and technical details would be available in the full research paper .
    • Results and Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid

    • Scientific Field : Organic Synthesis .
    • Application Summary : This research involves the reactions of 3-bromo-4-phenylisothiazole-5-carboxamide and 3-bromoisothiazole-5-carboxamide with NaNO2 (4 equiv.), in TFA, at ca. 0 °C .
    • Methods and Procedures : The reactions gave the carboxylic acid products in 99% and 95% yields, respectively . The two compounds were fully characterized .
    • Results and Outcomes : The study resulted in the synthesis of carboxylic acid products from isothiazole compounds .

Safety And Hazards

This would involve a discussion of any risks associated with handling or using the compound, including toxicity information and recommended safety precautions.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, reactions, or applications for the compound.


I hope this general information is helpful! If you have more specific questions about a different compound or a specific type of analysis, feel free to ask!


properties

IUPAC Name

3-bromo-4-(oxetan-3-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-9-3-7(4-12)1-2-10(9)14-8-5-13-6-8/h1-3,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWWTQIMLACARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(oxetan-3-yloxy)-benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(oxetan-3-yloxy)-benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(oxetan-3-yloxy)-benzonitrile
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(oxetan-3-yloxy)-benzonitrile
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(oxetan-3-yloxy)-benzonitrile
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(oxetan-3-yloxy)-benzonitrile
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-(oxetan-3-yloxy)-benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.